P-rCyd.TEA

Description

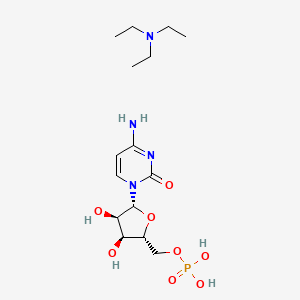

P-rCyd.TEA (Phosphorylated Ribocytidine Triethanolamine Salt) is a chemically modified nucleoside analog with applications in pharmaceutical research, particularly in antiviral and anticancer therapeutics. Its structure comprises a ribocytidine backbone phosphorylated at the 5'-hydroxyl group and neutralized by triethanolamine (TEA), enhancing its solubility and bioavailability compared to non-salt forms . The compound’s mechanism of action involves incorporation into viral or cancerous RNA/DNA, disrupting replication processes. Preclinical studies highlight its stability under physiological pH and reduced cytotoxicity relative to non-phosphorylated analogs .

Properties

Molecular Formula |

C15H29N4O8P |

|---|---|

Molecular Weight |

424.39 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C9H14N3O8P.C6H15N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;1-4-7(5-2)6-3/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |

InChI Key |

JLWLNSFNPLBPAO-IAIGYFSYSA-N |

Isomeric SMILES |

CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |

Canonical SMILES |

CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-ribosylcytosine triethylamine typically involves the ribosylation of cytosine followed by the introduction of triethylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of P-ribosylcytosine triethylamine may involve large-scale chemical reactors where the reagents are mixed under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

P-ribosylcytosine triethylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The compound can gain electrons, leading to a decrease in oxidation state.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogens and alkyl groups are typical substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

P-ribosylcytosine triethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in cellular processes and its potential as a nucleoside analog.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which P-ribosylcytosine triethylamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways such as DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

Recent studies underscore this compound’s dual advantages of low cytotoxicity and high antiviral potency. For instance, in vivo models show a 70% reduction in viral load vs. 45% for Cytarabine at equivalent doses . However, its shorter half-life (t₁/₂: 2.1 h) necessitates frequent dosing compared to Gemcitabine (t₁/₂: 8 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.